Cutamesine Cutamesine SA4503(AGY-94806; Cutamesine) is a selective sigma 1 receptor(σ1R) agonist; high affinity for the sigma 1 receptor subtype labeled by (+)-[3H]pentazocine (IC50 = 17.4 +/- 1.9 nM); 100-fold less affinity for the sigma 2 receptor.IC50 value: 17.4 nM [1]Target: σ1R agonistin vitro: SA4503 showed little affinity for 36 other receptors, ion channels and second messenger systems. SA4503 significantly increased the KD value, but did not affect the Bmax value for specific (+)-[3H]pentazocine binding. SA4503 is a potent and selective agonist for the sigma 1 receptor subtype in the brain [1]. At concentrations of 1-10μM, SA4503 reduced SOD1(G93A)-induced cell death in a concentration-dependent manner [3].in vivo: The intravenous administration of SA4503 (0.01-1.28 mg/kg) did not significantly alter the firing rate or pattern of spontaneously active DA neurons in either the SNC or VTA. A single injection of either 0.1 or 0.3 mg/kg i.p. of SA4503 did not alter the number of spontaneously active SNC and VTA DA neurons. In contrast, a single injection of 1 mg/kg i.p. of SA4503 produced a significant decrease and increase in the number of spontaneously active SNC and VTA DA neurons, respectively[2]. SA4503 suppressed the progression of ALS in an SOD1(G93A) ALS mouse model. SA4503 did not affect the onset time of ALS. However, it significantly extended the survival time in the SOD1(G93A) mice compared with a vehicle-treated group [3].
Brand Name: Vulcanchem
CAS No.: 165377-43-5
VCID: VC0003413
InChI: InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol

Cutamesine

CAS No.: 165377-43-5

Cat. No.: VC0003413

Molecular Formula: C23H32N2O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Cutamesine - 165377-43-5

CAS No. 165377-43-5
Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine
Standard InChI InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3
Standard InChI Key UVSWWUWQVAQPJR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC

Chemical and Structural Properties of Cutamesine

Molecular Composition

Cutamesine (C₂₃H₃₂N₂O₂) is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecular structure features two aromatic substituents: a 3,4-dimethoxyphenethyl group attached to one nitrogen and a 3-phenylpropyl group attached to the other . The methoxy groups at the 3- and 4-positions of the phenethyl moiety are critical for σ1 receptor binding affinity, as modifications to these groups reduce steric compatibility with the receptor's hydrophobic pockets .

Table 1: Key Chemical Properties of Cutamesine

PropertyValue
Molecular FormulaC₂₃H₃₂N₂O₂
Molecular Weight368.521 g/mol
SMILES NotationCOc1ccc(CCN2CCN(CCCc3ccccc3)CC2)cc1OC
InChI KeyUVSWWUWQVAQPJR-UHFFFAOYSA-N

Structure-Activity Relationship

The σ1 receptor's ligand-binding domain comprises one amine-binding site and three hydrophobic regions. Cutamesine's N(b) nitrogen (part of the piperazine ring) interacts with the amine-binding site, while the phenethyl and phenylpropyl groups occupy two hydrophobic pockets . Removal of the piperazine nitrogens abolishes σ1 affinity, underscoring their essential role . The 3-phenylpropyl group contributes to selectivity over σ2 receptors, which exhibit lower binding affinity for cutamesine .

Pharmacological Mechanisms and Receptor Interactions

Sigma-1 Receptor Activation

The σ1 receptor functions as a molecular chaperone, stabilizing proteins during cellular stress and modulating calcium signaling via the endoplasmic reticulum . Cutamesine's activation of σ1 receptors enhances neurite outgrowth, upregulates brain-derived neurotrophic factor (BDNF), and inhibits the MAPK/ERK pathway, which is implicated in apoptosis . These mechanisms collectively promote neuronal survival and synaptic plasticity, making cutamesine a candidate for post-stroke recovery .

Secondary Targets

Clinical Evaluation in Ischemic Stroke

Phase II Trial Design

A randomized, double-blind, placebo-controlled phase II trial evaluated cutamesine's safety and efficacy in 60 ischemic stroke patients . Participants received 1 mg/d or 3 mg/d of cutamesine or placebo orally for 28 days, starting 48–72 hours post-stroke. Functional outcomes were assessed using the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) at baseline, day 28 (end of treatment), and day 56 (follow-up) .

ParameterPlacebo (n=20)1 mg/d (n=20)3 mg/d (n=20)
NIHSS Improvement (Day 56)4.2 ± 2.14.8 ± 1.95.6 ± 2.3*
mRS ≤2 at Day 56 (%)35%40%45%
BI ≥95 at Day 56 (%)40%45%50%
Serious Adverse Events322
*P=0.034 vs. placebo in patients with baseline NIHSS ≥7 .

Efficacy Findings

Mechanistic Insights from Preclinical Studies

Neuroplasticity Enhancement

In rodent stroke models, cutamesine administered 48 hours post-infarct increased BDNF expression and stimulated axonal sprouting in the peri-infarct cortex . These effects correlated with improved motor function, suggesting that cutamesine amplifies endogenous repair mechanisms during the subacute phase .

Apoptosis Modulation

Cutamesine suppresses pro-apoptotic pathways by inhibiting mitochondrial cytochrome c release and caspase-3 activation . This neuroprotective effect is mediated via σ1 receptor-dependent stabilization of B-cell lymphoma 2 (Bcl-2) protein .

Future Directions and Clinical Implications

The phase II trial's subgroup findings suggest that cutamesine may benefit patients with moderate-to-severe stroke, though larger phase III studies are needed to confirm these results . Future research should also explore cutamesine's utility in other σ1 receptor-associated conditions, such as Alzheimer’s disease and depression, where BDNF dysregulation is implicated . Optimizing dosing regimens and combining cutamesine with rehabilitation therapies could further enhance functional outcomes.

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